molecular formula C8H15NO4 B15082232 Ethyl n-(ethoxycarbonyl)-n-methylglycinate CAS No. 52605-44-4

Ethyl n-(ethoxycarbonyl)-n-methylglycinate

Cat. No.: B15082232
CAS No.: 52605-44-4
M. Wt: 189.21 g/mol
InChI Key: VSHIEHLQVBVEMG-UHFFFAOYSA-N
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Description

Ethyl n-(ethoxycarbonyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxycarbonyl group and a methyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(ethoxycarbonyl)-n-methylglycinate typically involves the esterification of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Glycine is dissolved in an aqueous solution of sodium hydroxide.
  • Ethyl chloroformate is added dropwise to the solution while maintaining the temperature below 10°C.
  • The reaction mixture is stirred for several hours until the reaction is complete.
  • The product is extracted with an organic solvent such as diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
  • The solvent is evaporated to obtain the crude product, which can be purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for temperature control and reagent addition ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl n-(ethoxycarbonyl)-n-methylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Ethyl n-(ethoxycarbonyl)-n-methylglycinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of peptides and proteins, serving as a protected glycine derivative.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl n-(ethoxycarbonyl)-n-methylglycinate involves its interaction with various molecular targets. In biological systems, the compound can be hydrolyzed to release glycine, which acts as a neurotransmitter and plays a role in various metabolic pathways. The ethoxycarbonyl group provides protection during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of desired products.

Comparison with Similar Compounds

Ethyl n-(ethoxycarbonyl)-n-methylglycinate can be compared with other glycine derivatives, such as:

    Ethyl n-(ethoxycarbonyl)glycinate: Lacks the methyl group on the nitrogen atom.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group.

    Ethyl n-(carbamoyl)-n-methylglycinate: Contains a carbamoyl group instead of an ethoxycarbonyl group.

Uniqueness: The presence of both the ethoxycarbonyl and methyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

52605-44-4

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 2-[ethoxycarbonyl(methyl)amino]acetate

InChI

InChI=1S/C8H15NO4/c1-4-12-7(10)6-9(3)8(11)13-5-2/h4-6H2,1-3H3

InChI Key

VSHIEHLQVBVEMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C(=O)OCC

Origin of Product

United States

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